Myoferlin inhibitor 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Myoferlin inhibitor 1 is a small molecule compound designed to target and inhibit the function of myoferlin, a protein that plays a crucial role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling. Myoferlin is overexpressed in several types of cancer, such as pancreatic ductal adenocarcinoma and breast cancer, where it contributes to tumor progression and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myoferlin inhibitor 1 involves the creation of 1,5-diaryl-1,2,4-triazole derivatives. The process typically includes the following steps:

Formation of the Triazole Core: The triazole core is synthesized through a cyclization reaction involving hydrazine and an appropriate aryl aldehyde under acidic conditions.

Substitution Reactions: The triazole core undergoes substitution reactions with various aryl halides to introduce the desired aryl groups at the 1 and 5 positions of the triazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Myoferlin inhibitor 1 primarily undergoes substitution reactions during its synthesis. Additionally, it may participate in other reactions such as:

Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the triazole ring, potentially altering the compound’s activity.

Common Reagents and Conditions:

Substitution Reactions: Aryl halides, hydrazine, and aryl aldehydes are commonly used reagents. Acidic conditions and catalysts such as palladium or copper may be employed to facilitate the reactions.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which may exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Key Findings from Research Studies

-

Breast Cancer :

- WJ460 was identified as a potent inhibitor of breast cancer metastasis. In vitro studies demonstrated that WJ460 significantly reduced the invasion of breast cancer cells by targeting MYOF directly. In vivo experiments using a mouse model showed that treatment with WJ460 led to decreased tumor growth and limited metastatic spread to organs such as lungs and liver .

- The study indicated that MYOF plays an essential role in breast cancer progression, suggesting that targeting MYOF could be an effective therapeutic strategy for MYOF-driven cancers .

-

Gastric Cancer :

- A novel compound HJ445A , derived from previous MYOF inhibitors, exhibited high potency against gastric cancer cells with IC50 values of 0.16 μM and 0.14 μM in different cell lines. It was found to improve water solubility significantly compared to earlier compounds and effectively inhibited cell migration by reversing epithelial-mesenchymal transition (EMT) .

- HJ445A's mechanism involves binding to the MYOF-C2D domain, demonstrating its potential as a selective MYOF inhibitor with promising antitumor efficacy in vivo .

-

Colorectal Cancer :

- The small molecule inhibitor YQ456 showed a high binding affinity to MYOF and demonstrated excellent anti-invasion capabilities in colorectal cancer models. It interfered with interactions between MYOF and Rab proteins, disrupting vesicular trafficking essential for cancer cell behavior .

- YQ456's efficacy was validated in patient-derived xenograft models, indicating its potential as a novel therapeutic approach for colorectal cancer .

- Pancreatic Cancer :

Summary of Case Studies

Mechanism of Action

Myoferlin inhibitor 1 exerts its effects by binding to the myoferlin protein and inhibiting its function. The compound specifically targets the C2D domain of myoferlin, which is crucial for its interaction with cellular membranes and other proteins. By inhibiting myoferlin, the compound disrupts various cellular processes, including:

Comparison with Similar Compounds

Myoferlin inhibitor 1 is unique in its ability to specifically target the C2D domain of myoferlin. there are other compounds with similar mechanisms of action:

WJ460: This compound also targets myoferlin and has shown promising anti-tumor effects in breast cancer.

E4: A derivative of 1,5-diaryl-1,2,4-triazole, E4 has improved water solubility and metabolic stability compared to WJ460.

Other Triazole Derivatives: Various 1,5-diaryl-1,2,4-triazole derivatives have been synthesized and studied for their ability to inhibit myoferlin.

Biological Activity

Myoferlin inhibitor 1 (MYOF inhibitor) is a small molecule that targets myoferlin, a member of the ferlin family of proteins. Myoferlin plays a significant role in cellular processes such as membrane fusion, endocytosis, and mitochondrial dynamics, particularly in cancer cells. The inhibition of myoferlin has emerged as a promising therapeutic strategy in various cancers, including pancreatic and colorectal cancers, by modulating cellular metabolism and proliferation.

Myoferlin is primarily involved in:

- Plasma Membrane Dynamics : It regulates endocytosis and exocytosis, which are crucial for maintaining cellular homeostasis and signaling pathways .

- Mitochondrial Function : Myoferlin interacts with mitochondrial dynamics proteins like mitofusins, influencing mitochondrial morphology and energy metabolism . Inhibition of myoferlin disrupts these interactions, leading to altered mitochondrial function.

Impact on Cancer Cell Metabolism

Research indicates that myoferlin plays a critical role in the metabolic regulation of cancer cells:

- Oxygen Consumption Rate (OCR) : Silencing myoferlin significantly decreases OCR in lipogenic pancreatic cancer cell lines, suggesting its importance in oxidative phosphorylation (OXPHOS) activity .

- Glycolytic Activity : Myoferlin depletion can induce an energetic switch from OXPHOS to glycolysis, particularly in lipogenic cells, highlighting its role in metabolic flexibility .

Study 1: Myoferlin's Role in Pancreatic Cancer

A study demonstrated that myoferlin is overexpressed in pancreatic ductal adenocarcinoma (PDAC) and contributes to tumor growth by enhancing cell proliferation and survival through its regulatory effects on mitochondrial dynamics .

| Parameter | Control Cells | Myoferlin Silenced Cells |

|---|---|---|

| OCR | High | Significantly Reduced |

| ECAR | Low | Increased |

This table illustrates the metabolic shift observed upon myoferlin silencing.

Study 2: Interaction with Mitofusins

In another investigation, myoferlin was shown to interact with mitofusins (MFN1/2), which are key regulators of mitochondrial fusion. Co-immunoprecipitation assays confirmed this interaction across various pancreatic cancer cell lines .

Therapeutic Implications

The inhibition of myoferlin has been linked to reduced cell invasion and metastasis in colorectal cancer models. A potent MYOF inhibitor has been shown to:

- Decrease the invasive potential of cancer cells.

- Alter mitochondrial morphology by affecting DRP1 activity, leading to impaired energy metabolism and increased apoptosis .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Key findings from recent studies include:

- Tumor Growth Suppression : Inhibition leads to decreased proliferation rates in various cancer types.

- Metabolic Reprogramming : MYOF inhibitors can shift cellular metabolism from oxidative phosphorylation to glycolysis.

- Mitochondrial Dynamics : Disruption of myoferlin affects mitochondrial morphology and function, contributing to reduced cell viability.

Properties

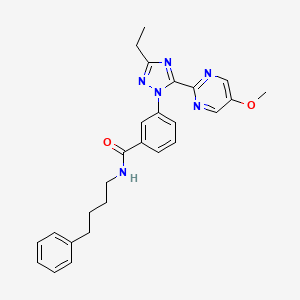

Molecular Formula |

C26H28N6O2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3-[3-ethyl-5-(5-methoxypyrimidin-2-yl)-1,2,4-triazol-1-yl]-N-(4-phenylbutyl)benzamide |

InChI |

InChI=1S/C26H28N6O2/c1-3-23-30-25(24-28-17-22(34-2)18-29-24)32(31-23)21-14-9-13-20(16-21)26(33)27-15-8-7-12-19-10-5-4-6-11-19/h4-6,9-11,13-14,16-18H,3,7-8,12,15H2,1-2H3,(H,27,33) |

InChI Key |

AASLOEMOCBUITM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=N1)C2=NC=C(C=N2)OC)C3=CC=CC(=C3)C(=O)NCCCCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.